2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
“2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a chemical compound. It is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . These compounds are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .
Synthesis Analysis
The synthesis of such compounds involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process was performed under the combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy .
Chemical Reactions Analysis
The formation of thiones, such as “2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, involves the conversion of the C=O group into the C=S functional group . This process is facilitated by the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents .
Scientific Research Applications
Corrosion Inhibition
Pyrimidine derivatives, including those with sulfanyl groups, have been studied for their corrosion inhibition properties. For instance, certain pyrimidine-2-thione derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds operate by adsorbing onto the metal surface, which blocks corrosion processes. Computational studies complement these findings by providing insight into the roles of different substituents on the corrosion inhibition and adsorption behavior (Soltani et al., 2015).
Antitumor and Antibacterial Agents
Pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), with implications as antitumor and antibacterial agents. The effectiveness of these compounds is attributed to their ability to interfere with TS, an enzyme critical for DNA synthesis in rapidly dividing cells, such as cancer cells. Analogues of pyrimidine with specific substituents have shown potency against human TS, indicating their potential as chemotherapeutic agents (Gangjee et al., 1996).
Molecular Synthesis and Chemical Reactivity
The synthesis and reactivity of pyrimidine derivatives, including those with methylsulfanyl groups, have been extensively studied. These compounds serve as intermediates in the synthesis of more complex molecules with varied biological activities. For example, methods have been developed for the synthesis of oligonucleotides containing pyrimidine derivatives, indicating their utility in molecular biology and drug development (Connolly & Newman, 1989).
Nonlinear Optical Materials
Research into the structural and electronic properties of pyrimidine derivatives has revealed their potential applications in nonlinear optics (NLO). These materials exhibit significant NLO behavior, making them candidates for optoelectronic devices and applications (Hussain et al., 2020).
Antioxidant and Anticorrosive Additives
Some pyrimidine derivatives have been evaluated as antioxidants and corrosion inhibitors in lubricants and fuels. Their effectiveness in these applications can enhance the performance and longevity of mechanical systems and materials (Hassan et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar pyrimidine-based small molecules have been reported to inhibit various major enzymes , indicating the importance of these class compounds in medicinal chemistry .
Mode of Action
It is known that pyrimidine-based small molecules can induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .
Biochemical Pathways
It is known that pyrimidine-based small molecules can affect various biochemical pathways, including those involved in cell cycle progression, initiation of dna damage response, and apoptosis .
Pharmacokinetics
Most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
It is known that pyrimidine-based small molecules can result in genomic dysfunction and cell death .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-23-13-8-6-11(7-9-13)16-19-17-14(18(22)20-16)10-12-4-2-3-5-15(12)21-17/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWHCCATWVLEEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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